N-({[2,3'-bifuran]-5-yl}methyl)oxolane-3-carboxamide
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Overview
Description
The compound “N-([2,3’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide” is a complex organic molecule that contains a tetrahydrofuran ring and a bifuran group attached to a carboxamide group . Tetrahydrofuran is a heterocyclic compound, specifically a cyclic ether . The bifuran group consists of two furan rings, which are aromatic heterocycles . The carboxamide group is a functional group that consists of a carbonyl (C=O) and an amine (NH2) group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. Techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The tetrahydrofuran ring, bifuran group, and carboxamide group each have different reactivities and would react under different conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Heterocyclic Derivative Syntheses
Research has explored the synthesis of heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. These processes yield various compounds in satisfactory yields, highlighting the versatility of heterocyclic compounds in organic synthesis and potential pharmaceutical applications (Bacchi et al., 2005).
Site-Specific Lithiation
The control over the site of lithiation in certain derivatives, such as 3-(aminomethyl)pyridine derivatives, has been demonstrated. This precision in chemical modification allows for the synthesis of complex molecules with specific functional groups, useful in the development of novel pharmaceuticals and materials (Smith et al., 2013).
Anion Receptor Chemistry
The synthesis and study of cyclic triamides as anion receptors have shown that these macrocycles can bind selectively to tetrahedral anions over spherical or planar ones. This property is significant for applications in molecular sensing and separation technologies (Choi & Hamilton, 2003).
Antitumor Activity
Compounds synthesized from interactions of 5-diazoimidazole-4-carboxamide with various isocyanates have shown promise as broad-spectrum antitumor agents. Such research indicates the potential of these compounds in developing new cancer therapies (Stevens et al., 1984).
Antimicrobial Activity
A series of furan-3-carboxamides has been synthesized and evaluated for their antimicrobial activity, demonstrating significant efficacy against a range of microorganisms. This research is crucial for the development of new antibiotics and antifungal agents (Zanatta et al., 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-14(11-4-6-18-9-11)15-7-12-1-2-13(19-12)10-3-5-17-8-10/h1-3,5,8,11H,4,6-7,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOQOAIKMCVATH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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